Carnitine Chloride

Catalog No.
S577097
CAS No.
461-05-2
M.F
C7H16NO3.Cl
C7H16ClNO3
M. Wt
197.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carnitine Chloride

CAS Number

461-05-2

Product Name

Carnitine Chloride

IUPAC Name

(3-carboxy-2-hydroxypropyl)-trimethylazanium chloride

Molecular Formula

C7H16NO3.Cl
C7H16ClNO3

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H

InChI Key

JXXCENBLGFBQJM-UHFFFAOYSA-N

SMILES

Array

solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium Chloride; (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride; (±)-Carnitine chloride; (±)-Carnitine hydrochloride; Aplegin; Bicarnesine; Carnitine chloride; Carnitine, hydrochloride; DL-Carnitine hydr

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O

The exact mass of the compound DL-Carnitine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757390. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds. It belongs to the ontological category of quaternary ammonium ion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carnitine Chloride (CAS 461-05-2), strictly defined as the racemic DL-Carnitine hydrochloride salt, is a quaternary ammonium compound fundamental to lipid metabolism research and chemical synthesis. Unlike the biologically exclusive L-enantiomer, the DL-racemate serves as a highly economical bulk precursor for downstream esterification and a mandatory comparative standard in stereospecific pharmacological assays. Formulated as a hydrochloride salt, it overcomes the severe deliquescence associated with carnitine inner salts, providing a stable, free-flowing crystalline matrix that ensures precise stoichiometric handling in both aqueous and ethanolic solvent systems [1].

Substituting Carnitine Chloride with L-Carnitine inner salt (free base) introduces severe handling liabilities; the free base is notoriously hygroscopic and rapidly liquefies upon atmospheric exposure, compromising weigh-in accuracy and bulk storage stability[1]. Conversely, procuring enantiopure L-Carnitine hydrochloride for non-stereospecific syntheses or as a pre-resolution intermediate drastically inflates raw material costs without adding chemical value. Furthermore, in analytical and transport assays (e.g., SLC22A5 evaluation), utilizing only the L-isomer fails to establish the necessary racemic baseline required to quantify stereoselective uptake or D-enantiomer competitive antagonism [2].

Handling Stability and Moisture Resistance via Hydrochloride Salt Formation

The inner salt (free base) form of carnitine is highly unstable in ambient conditions, rapidly absorbing moisture until it deliquesces into a liquid state [2]. In contrast, Carnitine Chloride (DL-Carnitine HCl) forms a stable, white crystalline powder with a defined melting point of 191–196°C [1]. While still requiring dry storage, the hydrochloride salt matrix prevents immediate liquefaction, enabling accurate stoichiometric weighing and extending shelf-life during bulk manufacturing operations[1].

Evidence DimensionAtmospheric moisture stability
Target Compound DataDL-Carnitine HCl (Stable crystalline powder, MP 191-196°C)
Comparator Or BaselineL-Carnitine Base (Rapidly deliquesces/liquefies in air)
Quantified DifferenceTransition from liquid deliquescence to handleable solid
ConditionsAmbient atmospheric exposure

Prevents material loss and weighing errors caused by rapid moisture uptake, ensuring reproducible batch formulation.

Synthetic Yield and Precursor Economics

For the synthesis of complex carnitine derivatives (e.g., palmitoyl-DL-carnitine chloride), utilizing DL-Carnitine HCl as the starting material is highly efficient. The racemic chloride salt can be synthesized directly from epichlorohydrin and trimethylamine with overall refined yields reaching 74–86% . Procuring this racemic pool for downstream derivatization or subsequent chiral resolution avoids the premium cost of pre-resolved L-Carnitine HCl, while maintaining excellent solubility in reactive solvents like ethanol and methanol [1].

Evidence DimensionPrecursor cost-efficiency and synthetic yield
Target Compound DataDL-Carnitine HCl (Direct synthesis yield ~74-86%)
Comparator Or BaselineEnantiopure L-Carnitine HCl (Requires costly biocatalytic or chiral resolution steps)
Quantified DifferenceBypasses the cost penalty of early-stage chiral resolution
ConditionsBulk chemical synthesis of carnitine esters

Significantly reduces raw material costs for syntheses where stereochemistry is resolved downstream or is non-critical to the final application.

Mandatory Racemic Baseline for Stereospecific Pharmacological Assays

In evaluating the stereospecificity of carnitine transporters (e.g., OCTN2/SLC22A5) or neuromuscular effects, DL-Carnitine HCl is required as a comparative baseline. For example, in phrenic nerve diaphragm preparations, DL-Carnitine induces a measurable tetanic fade (14.9 ± 2.1%) distinct from the pure L-isomer (16.6 ± 2.4%) and D-isomer (19.7 ± 3.1%) [1]. Without the racemic chloride standard, researchers cannot accurately quantify the competitive inhibition or cellular toxicity uniquely driven by the D-enantiomer in mixed biological systems.

Evidence DimensionStereospecific assay validation (Tetanic fade induction)
Target Compound DataDL-Carnitine HCl (14.9 ± 2.1% fade)
Comparator Or BaselineL-Carnitine (16.6 ± 2.4% fade)
Quantified Difference1.7% differential baseline establishing stereospecific response
ConditionsRat phrenic nerve diaphragm preparation (60 µM concentration)

Provides the essential racemic control required to validate enantiomer-specific biological activity and transporter selectivity.

Chiral Resolution and Enantiomeric Separation

Acts as the primary racemic starting material for developing and validating new chiral chromatography methods or tartaric acid-based chemical resolution processes .

Synthesis of Racemic Lipid Esters

The preferred, cost-effective precursor for synthesizing DL-acetylcarnitine or palmitoyl-DL-carnitine chloride used in membrane transport and liposome research .

Stereospecific Transporter Assays

Serves as the mandatory racemic control in cellular assays evaluating the specificity of OCTN2 (SLC22A5) and other organic cation transporters [1].

Comparative Toxicology

Used in vitro to study the antagonistic or toxicological effects of the D-enantiomer on mitochondrial β-oxidation, which cannot be modeled using pure L-Carnitine [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

197.0818711 Da

Monoisotopic Mass

197.0818711 Da

Heavy Atom Count

12

Appearance

White Solid

Melting Point

197-199°C

UNII

F64264D63N

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 49 of 57 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

461-06-3
461-05-2
56-99-5

Wikipedia

Carnitine

Use Classification

Cosmetics -> Cleansing; Foam boosting

General Manufacturing Information

1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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